molecular formula C17H21N7 B6965979 5,6-Dimethyl-7-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine

5,6-Dimethyl-7-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B6965979
M. Wt: 323.4 g/mol
InChI Key: FFIDOOBSWRLDSE-UHFFFAOYSA-N
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Description

5,6-Dimethyl-7-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by its triazolo[1,5-a]pyrimidine core, which is a fused ring system combining triazole and pyrimidine rings, and its substitution with dimethyl and piperidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-7-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the reaction of a pyrimidine derivative with a triazole precursor in the presence of a suitable catalyst can lead to the formation of the triazolo[1,5-a]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-7-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidinyl or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

5,6-Dimethyl-7-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-7-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares the triazolo[1,5-a]pyrimidine core but differs in its substitution pattern.

    2-(4-{5-[6-(3,5-dimethylphenoxy)pyridin-2-yl]-4-methyl-1H-1,2,3-triazol-1-yl}piperidin-1-yl)-N,N-dimethylethan-1-amine: Another compound with a similar core structure but different substituents.

Uniqueness

5,6-Dimethyl-7-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl and piperidinyl groups with the triazolo[1,5-a]pyrimidine core makes it a valuable compound for various research applications.

Properties

IUPAC Name

5,6-dimethyl-7-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c1-11-12(2)21-17-19-10-20-24(17)16(11)23-8-4-5-14(9-23)15-6-7-18-13(3)22-15/h6-7,10,14H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIDOOBSWRLDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCCC(C3)C4=NC(=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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